

SHR2554: A Technical Guide to Preclinical Studies in Hematological Malignancies

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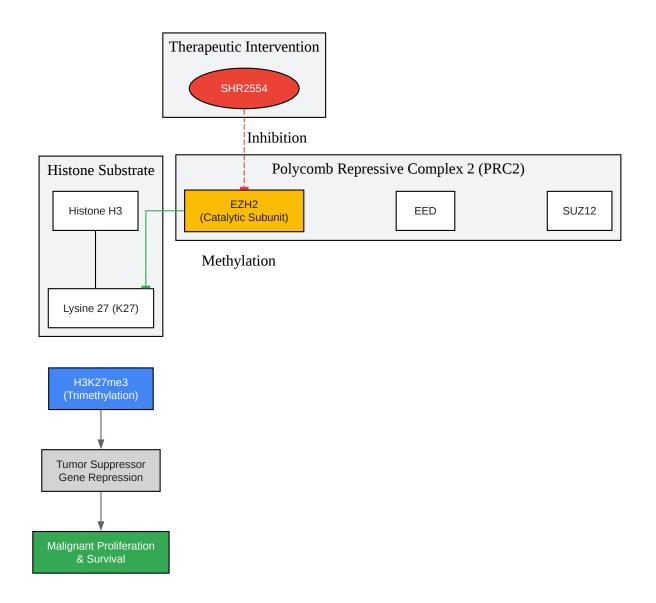
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical evaluation of SHR2554, a potent and highly selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The data herein summarizes its activity as a monotherapy and in combination with other epigenetic modifiers in various hematological malignancy models.

Core Mechanism of Action

SHR2554 is an orally available, selective inhibitor of EZH2, a histone lysine methyltransferase. [1] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. In many hematological cancers, such as certain B-cell lymphomas, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing that promotes cell proliferation and blocks differentiation.[2][3] SHR2554 competitively binds to the SET domain of both wild-type and mutant EZH2, inhibiting its methyltransferase activity and leading to a global decrease in H3K27me3 levels. This restores the expression of silenced tumor suppressor genes, resulting in anti-proliferative effects.[4]





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Caption: Core EZH2 signaling pathway and the inhibitory action of SHR2554.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of SHR2554.



In Vitro Efficacy: Monotherapy

SHR2554 demonstrates potent anti-proliferative activity across a range of hematological cancer cell lines, with heightened sensitivity observed in EZH2-mutant models.[5]

Cell Line	Malignancy	EZH2 Status	IC50 (nM) after 6 days	Citation
SU-DHL-6	DLBCL	Y641N Mutant	Data not specified	[5]
KARPAS-422	DLBCL	Y641F Mutant	Data not specified	[5]
Pfeiffer	DLBCL	A677G Mutant	Data not specified	[5]
WSU-DLCL2	DLBCL	Y641F Mutant	Data not specified	[5]
SU-DHL-10	DLBCL	Y641F Mutant	Data not specified	[5]
U2932	DLBCL	Wild-Type	Data not specified	[5]
HBL-1	DLBCL	Wild-Type	Data not specified	[5]
SU-DHL-16	DLBCL	Wild-Type	Data not specified	[5]
OCI-LY19	DLBCL	Wild-Type	Data not specified	[5]
НТ	DLBCL	Wild-Type	Data not specified	[5]
Farage	DLBCL	Wild-Type	Data not specified	[5]



Note: Specific IC50 values for the 6-day treatment in the DLBCL panel were presented graphically in the source material but not provided in a table. The study confirms dose- and time-dependent anti-proliferative activity, with mutant lines showing greater sensitivity.[5]

Cell Line	Malignancy	IC50 (μM) after 144h	Citation
Н9	TCL	0.365	[6]
Karpas 299	TCL	1.054	[6]
HuT 78	TCL	3.001	[6]
НН	TCL	1.168	[6]
Su-T1	TCL	1.058	[6]

In Vitro Efficacy: Combination Therapy with HDAC Inhibitor

SHR2554 exhibits strong synergistic anti-tumor activity when combined with the Histone Deacetylase (HDAC) inhibitor chidamide (HBI8000). The combination index (CI) is used to quantify this synergy, where CI < 1 indicates a synergistic effect.

Cell Line	EZH2 Status	Combination Index (CI) Range	Synergy Level	Citation
SU-DHL-6	Mutant	0.11 - 0.67	Strong Synergy	[7]
U2932	Wild-Type	0.11 - 0.67	Strong Synergy	[7]
KARPAS-422	Mutant	0.60 - 0.89	Medium Synergy	[7]
HBL-1	Wild-Type	0.60 - 0.89	Medium Synergy	[7]

In Vivo Efficacy: Monotherapy and Combination

In vivo studies using cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models confirm the anti-tumor activity of SHR2554. The combination with chidamide (HBI8000)



demonstrates superior tumor growth inhibition.

Model Type	Model Name	EZH2 Status	Treatment Group	Tumor Growth Inhibition (%)	Citation
CDX	SU-DHL-6	Y641N Mutant	SHR2554 (120 mg/kg)	Significant	[8]
CDX	SU-DHL-6	Y641N Mutant	HBI8000 (5 mg/kg)	Moderate	[8]
CDX	SU-DHL-6	Y641N Mutant	SHR2554 + HBI8000	Strong Synergistic	[8]
CDX	U2932	Wild-Type	SHR2554 (60 mg/kg)	Moderate	[8]
CDX	U2932	Wild-Type	HBI8000 (5 mg/kg)	Moderate	[8]
CDX	U2932	Wild-Type	SHR2554 + HBI8000	Strong Synergistic	[8]
PDX	PDX001	Wild-Type	SHR2554 (60 mg/kg)	Moderate	[8]
PDX	PDX001	Wild-Type	HBI8000 (5 mg/kg)	Moderate	[8]
PDX	PDX001	Wild-Type	SHR2554 + HBI8000	Strong Synergistic	[8]
PDX	PDX002	Y641N Mutant	SHR2554 (120 mg/kg)	Significant	[8]
PDX	PDX002	Y641N Mutant	HBI8000 (5 mg/kg)	Moderate	[8]
PDX	PDX002	Y641N Mutant	SHR2554 + HBI8000	Strong Synergistic	[8]

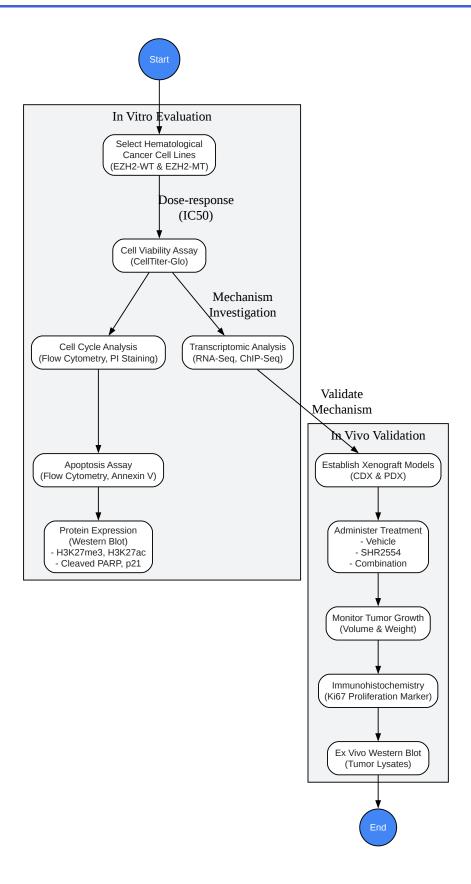


Note: The in vivo studies demonstrated statistically significant reductions in both tumor volume and weight for the combination therapy compared to vehicle and single-agent arms.[8]

Experimental Protocols

The following sections detail the methodologies for key preclinical experiments.





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Caption: A typical preclinical workflow for evaluating SHR2554.



Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolic activity.

- Cell Plating: Seed cells in opaque-walled 96-well plates at a density of 4 x 10³ cells/well in 100μL of appropriate culture medium.[9][10]
- Compound Addition: Add SHR2554, chidamide, or combination at desired concentrations.
 Include a vehicle control (e.g., DMSO).
- Incubation: Incubate plates for specified durations (e.g., 72 or 144 hours) at 37°C in a humidified 5% CO₂ incubator.[6]
- Reagent Preparation: Equilibrate the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.[5][7]
- · Assay Procedure:
 - Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[7]
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100μL).[7]
 - Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
- Data Acquisition: Record luminescence using a plate reader.[11] Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell distribution in different phases of the cell cycle via flow cytometry.



- Cell Treatment: Culture and treat cells with SHR2554 at indicated concentrations for 48 hours.[7]
- Harvesting: Harvest approximately 1 x 10⁶ cells by centrifugation. Wash twice with cold PBS.
- Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[9]
- Staining:
 - Centrifuge the fixed cells and wash twice with PBS to remove ethanol.
 - Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[2][12]
 - Incubate for 30 minutes at room temperature, protected from light.[9]
- Data Acquisition: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting fluorescence in the appropriate channel (e.g., FL-2).[13] Use modeling software (e.g., ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[2]

Western Blotting for Histone and Apoptosis Markers

This technique is used to detect specific proteins in cell or tissue lysates.

- Lysate Preparation:
 - Treat cells as required, then harvest and wash with cold PBS.
 - Lyse cells in RIPA buffer (or a specialized histone extraction buffer) containing protease and phosphatase inhibitors. For histones, acid extraction may be used.
 - Quantify protein concentration using a BCA assay.
- SDS-PAGE:
 - Denature 10-20 μg of protein lysate by boiling in Laemmli sample buffer.



- Separate proteins on a 10-15% SDS-polyacrylamide gel. Due to their small size, higher percentage gels are recommended for histones.[4]
- Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane (0.2 μm pore size is optimal for small proteins like histones).[4]
- Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Antibody Incubation:
 - Incubate the membrane with primary antibodies (e.g., anti-H3K27me3, anti-H3K27ac, anticleaved PARP, anti-p21, anti-H3, anti-GAPDH) diluted in blocking buffer, typically overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of SHR2554 in a living organism.

- Animal Models: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).[3]
- Tumor Implantation:
 - CDX Models: Subcutaneously inject a suspension of 5-10 x 10⁶ cultured lymphoma cells (e.g., SU-DHL-6, U2932) into the flank of each mouse.[8]
 - PDX Models: Surgically implant fresh tumor biopsy fragments from patients subcutaneously or under the renal capsule of mice.[3][14]



Treatment:

- Once tumors reach a volume of 100–150 mm³, randomize mice into treatment groups.[8]
- Prepare SHR2554 and chidamide (HBI8000) in a vehicle solution (e.g., 0.4% carboxymethylcellulose sodium and 0.1% Tween-80).[10]
- Administer drugs via the appropriate route (e.g., oral gavage) at the specified dose and schedule (e.g., SHR2554 at 60-120 mg/kg twice daily; HBI8000 at 5 mg/kg once daily).[8]
- Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
- Endpoint Analysis: At the end of the study, euthanize mice and excise tumors. Weigh the tumors and process them for further analysis.
 - Immunohistochemistry (IHC): Fix a portion of the tumor in formalin, embed in paraffin, and section.[1] Stain sections with antibodies against proliferation markers like Ki67 to assess the effect of treatment on cell proliferation.[1]

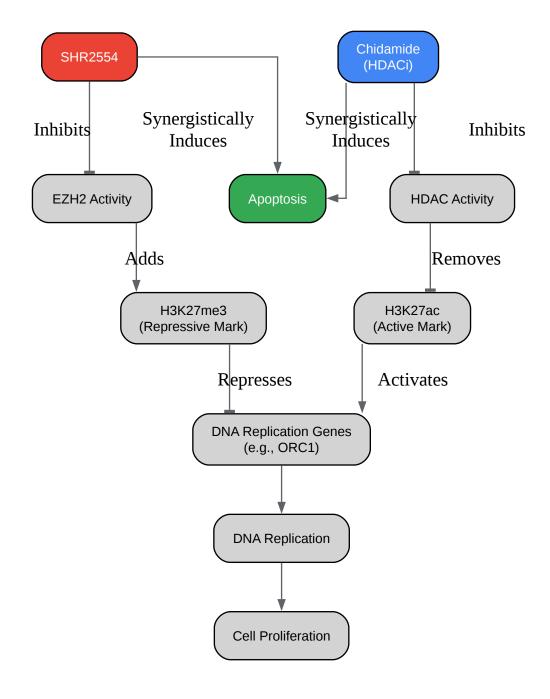
Synergistic Mechanisms of Action

Combination therapy with HDAC inhibitors has revealed distinct synergistic mechanisms in different lymphoma subtypes.

Synergy in Diffuse Large B-Cell Lymphoma (DLBCL)

In DLBCL, the synergy between SHR2554 and the HDAC inhibitor chidamide is driven by the disruption of DNA replication. Gene expression analysis revealed that the combination treatment leads to a dramatic downregulation of genes involved in the DNA replication process, including the Origin Recognition Complex Subunit 1 (ORC1). This suggests a multi-pronged epigenetic assault that cripples the cancer cells' ability to replicate.[10]





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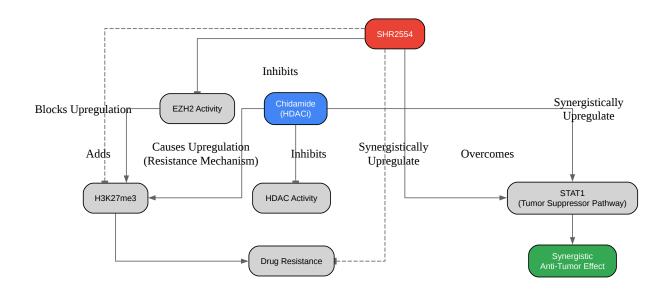
Caption: Synergistic mechanism in DLBCL via inhibition of DNA replication.

Synergy in T-Cell Lymphoma (TCL)

In T-cell lymphoma, a different synergistic mechanism was identified. Treatment with an HDAC inhibitor alone was found to induce resistance by upregulating H3K27me3 levels. The addition of SHR2554 directly counteracts this resistance mechanism by inhibiting EZH2 and reducing H3K27me3. Furthermore, RNA-seq and ChIP-seq analyses identified the transcription factor



STAT1 as a key driver of this synergistic effect, suggesting that the combination therapy releases critical tumor-suppressive pathways silenced by both histone methylation and deacetylation.[5][9]



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